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molecular formula C7H6BrFO B1333232 3-Bromo-4-fluorobenzyl alcohol CAS No. 77771-03-0

3-Bromo-4-fluorobenzyl alcohol

Cat. No. B1333232
M. Wt: 205.02 g/mol
InChI Key: HNVVROFWONXXGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745484B2

Procedure details

(3-Bromo-4-fluorophenyl)methanol (0.264 g, 1.29 mmol) was dissolved in DCM (3 mL). The solution was cooled to 0 deg, and tribromoborane (1.0 M in DCM, 0.863 ml, 0.863 mmol) was added. The mixture was stirred at 0 deg for 1 h, then rt for 1 h. The reaction was quenched with water, and the mixture was transferred to a separatory funnel with half-saturated NaHCO3 (15 mL), and the aqueous phase was extracted with DCM (3×20 mL). The organics were combined, washed with half-saturated brine (5 mL), dried over sodium sulfate and concentrated. Purification of the residue through silica gel (40 mL) using 5% EtOAc-hexane afforded the title compound.
Quantity
0.264 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.863 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:9]O)[CH:5]=[CH:6][C:7]=1[F:8].[Br:11]B(Br)Br>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]([CH2:9][Br:11])[CH:5]=[CH:6][C:7]=1[F:8]

Inputs

Step One
Name
Quantity
0.264 g
Type
reactant
Smiles
BrC=1C=C(C=CC1F)CO
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.863 mL
Type
reactant
Smiles
BrB(Br)Br

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at 0 deg for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 0 deg
WAIT
Type
WAIT
Details
rt for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
CUSTOM
Type
CUSTOM
Details
the mixture was transferred to a separatory funnel with half-saturated NaHCO3 (15 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with DCM (3×20 mL)
WASH
Type
WASH
Details
washed with half-saturated brine (5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the residue through silica gel (40 mL)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)CBr)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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